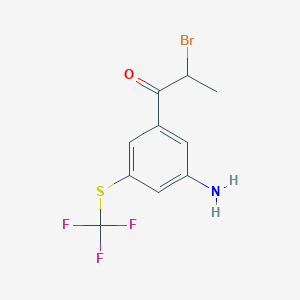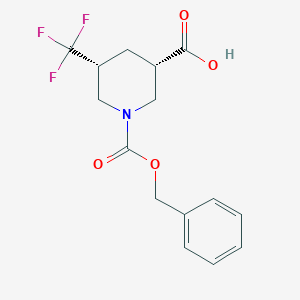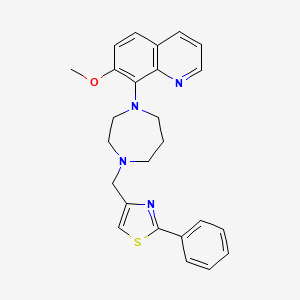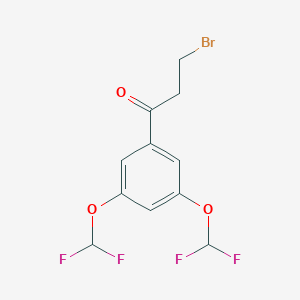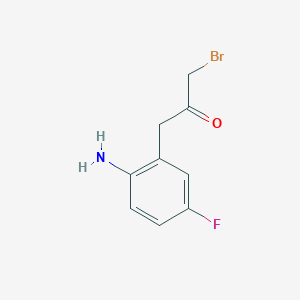
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of the methylthio and trifluoromethylthio groups via electrophilic aromatic substitution reactions.
Hydrazine Addition: Subsequent reaction of the substituted phenyl compound with hydrazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
化学反应分析
Types of Reactions: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the hydrazine moiety or the sulfur-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the hydrazine moiety allows it to form hydrazones with carbonyl compounds, which can further undergo various transformations. The trifluoromethylthio group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.
相似化合物的比较
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
Comparison:
- Structural Differences: The position of the trifluoromethylthio group on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
属性
分子式 |
C8H9F3N2S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC 名称 |
[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI 键 |
QYBBGGFNHSBFFO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=CC=C1)SC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


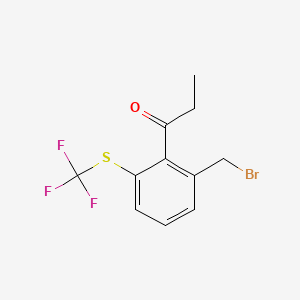
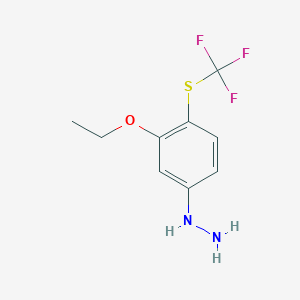


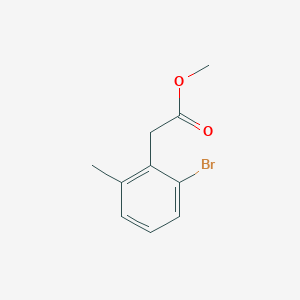
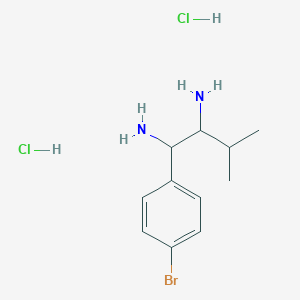
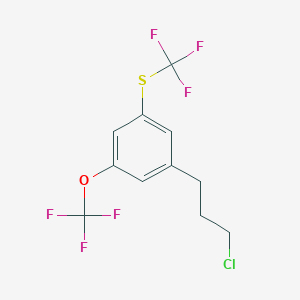

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
